molecular formula C9H15N3 B15056878 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine CAS No. 1707391-31-8

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine

Cat. No.: B15056878
CAS No.: 1707391-31-8
M. Wt: 165.24 g/mol
InChI Key: PCPPFNSVQCUSEF-UHFFFAOYSA-N
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Description

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine is an organic compound that features a cyclobutyl ring substituted with a methyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or boron compounds, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutyl and pyrazole derivatives, such as:

  • 1-Methylcyclobutylamine
  • 3-Methylpyrazole
  • Cyclobutylmethylamine

Uniqueness

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine is unique due to its specific combination of a cyclobutyl ring and a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1707391-31-8

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-[(3-methylcyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7-4-8(5-7)6-12-3-2-9(10)11-12/h2-3,7-8H,4-6H2,1H3,(H2,10,11)

InChI Key

PCPPFNSVQCUSEF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CN2C=CC(=N2)N

Origin of Product

United States

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